molecular formula C16H14O4S2 B12870619 Benzeneethanethioic acid, 4-(methylsulfonyl)-alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, 4-(methylsulfonyl)-alpha-oxo-, S-(phenylmethyl) ester

Cat. No.: B12870619
M. Wt: 334.4 g/mol
InChI Key: UKONLVUNPQSPCF-UHFFFAOYSA-N
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Description

Benzeneethanethioic acid, 4-(methylsulfonyl)-alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanethioic acid, 4-(methylsulfonyl)-alpha-oxo-, S-(phenylmethyl) ester typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with benzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then oxidized to produce the final ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanethioic acid, 4-(methylsulfonyl)-alpha-oxo-, S-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Benzeneethanethioic acid, 4-(methylsulfonyl)-alpha-oxo-, S-(phenylmethyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanethioic acid, 4-(methylsulfonyl)-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that interact with cellular proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanethioic acid, 4-(methylsulfonyl)-alpha-oxo-, S-(phenylmethyl) ester is unique due to its specific structural features, such as the presence of both sulfonyl and ester groups

Properties

Molecular Formula

C16H14O4S2

Molecular Weight

334.4 g/mol

IUPAC Name

S-benzyl 2-(4-methylsulfonylphenyl)-2-oxoethanethioate

InChI

InChI=1S/C16H14O4S2/c1-22(19,20)14-9-7-13(8-10-14)15(17)16(18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

UKONLVUNPQSPCF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(=O)SCC2=CC=CC=C2

Origin of Product

United States

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